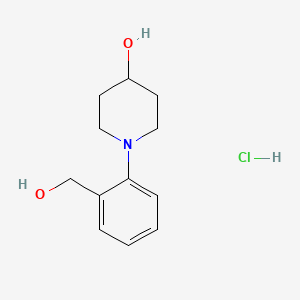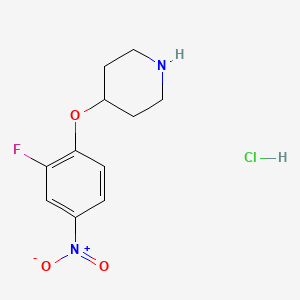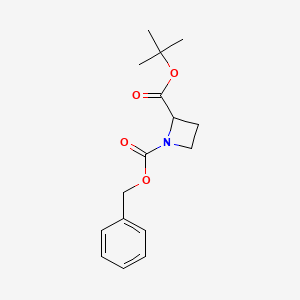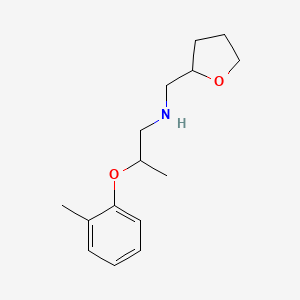
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine
Übersicht
Beschreibung
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine (2-MTF) is a versatile compound that has been used in a variety of scientific research applications. It has been used to study biochemical and physiological effects, as well as its mechanism of action. It has also been used in laboratory experiments to study its advantages and limitations.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the central nervous system, as well as its potential use in the treatment of neurodegenerative diseases. It has also been used to study the effects of various drugs on the cardiovascular system and its potential use in the treatment of cardiovascular diseases. Additionally, it has been used to study the effects of various drugs on the gastrointestinal system and its potential use in the treatment of gastrointestinal diseases.
Wirkmechanismus
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine has been found to act as an agonist at the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety. It has also been found to act as an agonist at the dopamine receptor D2, which is involved in the regulation of reward and movement. Additionally, it has been found to act as an agonist at the sigma-1 receptor, which is involved in the regulation of cell survival and apoptosis.
Biochemische Und Physiologische Effekte
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine has been found to have a variety of biochemical and physiological effects. It has been found to increase serotonin and dopamine levels in the brain, which can lead to improved mood and anxiety. It has also been found to increase glutamate levels in the brain, which can lead to improved cognitive function. Additionally, it has been found to increase norepinephrine levels in the brain, which can lead to improved alertness and focus.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. Additionally, it is stable in aqueous solutions, making it suitable for use in a variety of laboratory experiments. However, one limitation is that it can be toxic in high concentrations, so it is important to use caution when working with it.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine. One potential direction is to explore its potential use in the treatment of neurodegenerative diseases. Additionally, it could be used to study the effects of various drugs on the cardiovascular system and its potential use in the treatment of cardiovascular diseases. Additionally, it could be used to study the effects of various drugs on the gastrointestinal system and its potential use in the treatment of gastrointestinal diseases. Finally, it could be used to study the effects of various drugs on the immune system and its potential use in the treatment of immune-related disorders.
Eigenschaften
IUPAC Name |
2-(2-methylphenoxy)-N-(oxolan-2-ylmethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-6-3-4-8-15(12)18-13(2)10-16-11-14-7-5-9-17-14/h3-4,6,8,13-14,16H,5,7,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMGUCADIKMKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CNCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-N-(tetrahydro-2-furanylmethyl)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



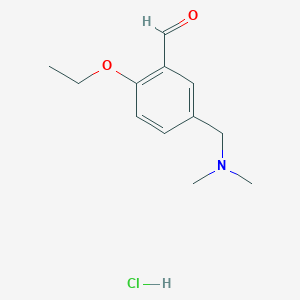
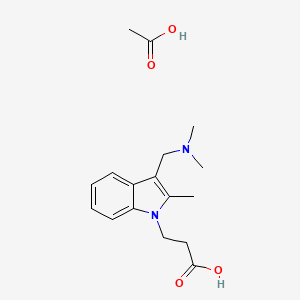
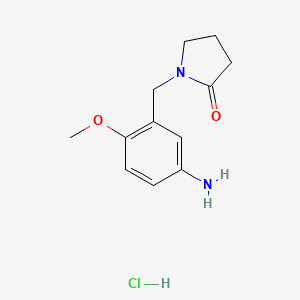
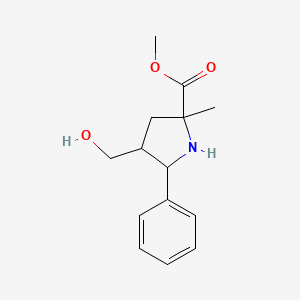
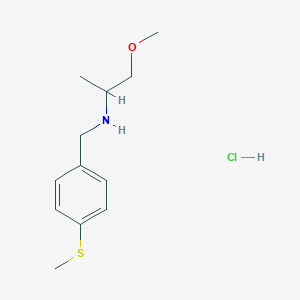
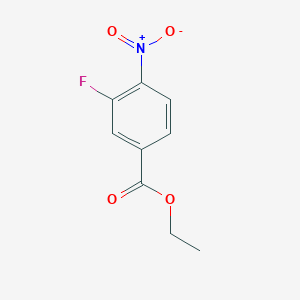
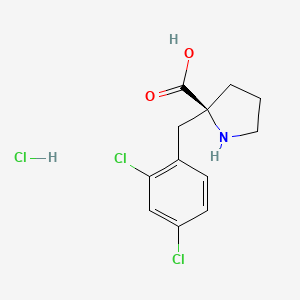
![3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1389035.png)
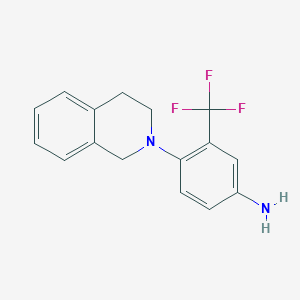
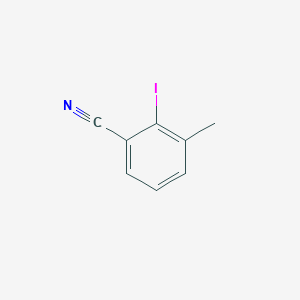
![1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B1389040.png)
